Cas no 2013913-03-4 (3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine)

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
- 2013913-03-4
- EN300-1752571
-
- Inchi: 1S/C8H17N5/c1-8(2,3)13-11-7(10-12-13)5-4-6-9/h4-6,9H2,1-3H3
- InChI Key: ADTHEWHJZQSYNE-UHFFFAOYSA-N
- SMILES: N1(C(C)(C)C)N=NC(CCCN)=N1
Computed Properties
- Exact Mass: 183.14839556g/mol
- Monoisotopic Mass: 183.14839556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 69.6Ų
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752571-5.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1752571-0.05g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 0.05g |
$1381.0 | 2023-08-31 | ||
Enamine | EN300-1752571-1.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1752571-5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 5g |
$4764.0 | 2023-08-31 | ||
Enamine | EN300-1752571-2.5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 2.5g |
$3220.0 | 2023-08-31 | ||
Enamine | EN300-1752571-0.5g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 0.5g |
$1577.0 | 2023-08-31 | ||
Enamine | EN300-1752571-0.25g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 0.25g |
$1513.0 | 2023-08-31 | ||
Enamine | EN300-1752571-10.0g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 10g |
$7065.0 | 2023-06-03 | ||
Enamine | EN300-1752571-0.1g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 0.1g |
$1447.0 | 2023-08-31 | ||
Enamine | EN300-1752571-10g |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
2013913-03-4 | 10g |
$7065.0 | 2023-08-31 |
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Exploring the Versatile Applications of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS No. 2013913-03-4) in Modern Chemistry
In the ever-evolving landscape of chemical research and industrial applications, 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS No. 2013913-03-4) has emerged as a compound of significant interest. This tetrazole derivative combines a unique structural framework with versatile reactivity, making it valuable across multiple domains. Researchers and industry professionals are increasingly exploring its potential in pharmaceuticals, materials science, and specialty chemicals. The presence of both a tert-butyl group and a tetrazole ring in its structure contributes to its stability and functional diversity, addressing key challenges in modern synthetic chemistry.
The growing demand for high-performance chemical intermediates has placed compounds like 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine at the forefront of innovation. Recent studies highlight its role in the development of bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders. The amine functionality in this compound allows for straightforward derivatization, enabling the creation of libraries of analogs for structure-activity relationship studies. Furthermore, its tetrazole moiety offers interesting possibilities in coordination chemistry and catalysis, areas that are currently receiving substantial attention in green chemistry initiatives.
From a synthetic chemistry perspective, CAS 2013913-03-4 represents an important building block for heterocyclic compound synthesis. The 2-tert-butyl-2H-tetrazole component provides steric protection while maintaining reactivity, a combination that is particularly valuable in multi-step synthetic sequences. Recent publications have demonstrated its utility in constructing complex molecular architectures through click chemistry approaches, a methodology that continues to gain traction in both academic and industrial settings. The compound's stability under various reaction conditions makes it particularly attractive for flow chemistry applications, addressing the pharmaceutical industry's need for scalable and efficient synthetic methods.
The materials science community has also taken notice of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine due to its potential in polymer modification and surface functionalization. The tetrazole-amine hybrid structure can serve as a versatile linker or cross-linking agent in the development of advanced polymeric materials with tailored properties. Current research explores its incorporation into smart materials that respond to environmental stimuli, a field experiencing rapid growth due to applications in sensors, drug delivery systems, and adaptive coatings. The compound's ability to participate in both covalent and non-covalent interactions makes it particularly valuable in these contexts.
In the context of medicinal chemistry optimization, 3-(2-tert-butyl-2H-tetrazol-5-yl)propylamine offers several advantages. The tert-butyl group enhances metabolic stability, while the tetrazole ring can serve as a bioisostere for carboxylic acids, potentially improving pharmacokinetic properties. These characteristics align well with current trends in drug design that emphasize molecular property optimization and lead compound refinement. Recent patent literature suggests growing interest in this structural motif for central nervous system targets, particularly in the development of next-generation therapeutics for neurodegenerative diseases.
The commercial availability of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS 2013913-03-4) has expanded in recent years, reflecting its increasing importance in chemical research. Suppliers now offer this compound in various purity grades, from research quantities to bulk industrial scales. Quality control parameters typically include rigorous testing for tetrazole content, amine functionality, and absence of residual solvents, ensuring consistency across batches. The compound's stability under standard storage conditions contributes to its practicality as a research chemical and industrial intermediate.
Looking toward future applications, 3-(2-tert-butyl-2H-tetrazol-5-yl)propan-1-amine shows promise in emerging areas such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The combination of its rigid tetrazole core and flexible propylamine chain could enable the design of novel porous materials with unique adsorption properties. These materials find applications in gas storage, separation technologies, and heterogeneous catalysis - all areas experiencing significant research activity due to environmental and energy-related concerns. The compound's potential in these cutting-edge applications underscores its relevance in contemporary materials chemistry.
From a safety and handling perspective, 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine requires standard laboratory precautions typical of amine-containing compounds. While not classified as highly hazardous, proper chemical handling protocols should be followed, including the use of personal protective equipment and adequate ventilation. The compound's physicochemical properties, including solubility characteristics and thermal stability, have been well-documented in technical literature, providing researchers with essential data for experimental planning and risk assessment.
The analytical characterization of CAS 2013913-03-4 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods allow for comprehensive quality control and structural verification, particularly important when the compound is used as a building block in pharmaceutical synthesis. Recent advances in analytical technology have enabled more precise characterization of such tetrazole derivatives, contributing to improved understanding of their behavior in various chemical environments and facilitating their application in high-value products.
As research into functional heterocycles continues to expand, 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-1-amine stands out as a versatile intermediate with broad potential. Its unique combination of structural features addresses multiple current challenges in chemical synthesis and materials development. The compound's growing presence in scientific literature and patent applications suggests that its applications will continue to diversify, potentially spanning fields from agrochemicals to electronic materials. For researchers and industrial chemists seeking innovative solutions, this tetrazole-amine hybrid represents an exciting opportunity in molecular design and functional material development.
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